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Compound of Interest

Chloroacetaldehyde dimethyl!
Compound Name:
acetal

Cat. No.: B146280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
chloroacetaldehyde dimethyl acetal (CAS No. 97-97-2), a key building block in organic
synthesis and relevant to the study of drug metabolites. The guide details its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured
format for clarity and comparative analysis. Detailed experimental protocols, based on available
data and standard laboratory practices, are also provided to aid in the replication and
interpretation of these results.

Chemical Structure and Properties

Chloroacetaldehyde dimethyl acetal, also known as 2-chloro-1,1-dimethoxyethane, is a
stable precursor to the highly reactive chloroacetaldehyde. Its acetal functional group serves as
a protecting group, allowing for selective reactions at other molecular sites.
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Property Value

Molecular Formula C4HoCIO2

Molecular Weight 124.57 g/mol

Appearance Clear, colorless to pale yellow liquid
Boiling Point 128-130 °C

Density 1.094 g/mL at 25 °C

Refractive Index n20/D 1.415

Spectroscopic Data

The following sections present the key spectroscopic data for chloroacetaldehyde dimethyl
acetal, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.5-4.6 Triplet 1H CH
~3.5 Doublet 2H CH2CI
~3.4 Singlet 6H 2 x OCHs

13C NMR (Carbon-13 NMR) Data[1]
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Chemical Shift (8) ppm Assighment
~102 CH (acetal)
~54 OCHs

~45 CH2Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm~?) Intensity Assignment
~2950-2850 Strong C-H stretch (alkane)
~1450 Medium C-H bend

~1190, 1125, 1050 Strong C-O stretch (acetal)
~700-600 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, aiding in the determination of its molecular weight and structure. The data

presented is for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization

(El).
m/z Relative Intensity (%) Proposed Fragment
[M]* (Molecular ion with 3>Cl/
124/126 Low
37Cl)
93 Moderate [M - OCHs]*
75 High [CH(OCHs3)2]*
49/51 Moderate [CH2CI]*
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Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic
data presented.

NMR Spectroscopy

Sample Preparation: A solution of chloroacetaldehyde dimethyl acetal (approximately 10-20
mg) is prepared in deuterated chloroform (CDCls, ~0.7 mL) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) can be added as an internal standard (6 0.00 ppm).

Instrumentation: A Bruker AC-300 or similar 300 MHz NMR spectrometer is used.[2]
IH NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse sequence.

e Solvent: CDCls.[2]

o Temperature: 297 K.[2]

e Spectral Width: ~10 ppm.

e Acquisition Time: ~3-4 seconds.

o Relaxation Delay: 1-2 seconds.

e Number of Scans: 16-32.

13C NMR Acquisition Parameters:

e Pulse Program: Proton-decoupled pulse sequence.
e Solvent: CDCls.

e Temperature: 297 K.

e Spectral Width: ~200 ppm.
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e Acquisition Time: ~1-2 seconds.
* Relaxation Delay: 2-5 seconds.

e Number of Scans: 512-1024.

IR Spectroscopy

Sample Preparation: A thin film of the neat liquid is prepared between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.
Acquisition Parameters:

e Technique: Transmission.

e Spectral Range: 4000-400 cm~1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

» Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the
sample measurement.

Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

Gas Chromatography (GC) Conditions:
e Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
e Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

« Injection Mode: Split injection.
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« Injector Temperature: 250 °C.

o Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at
10 °C/min to 250 °C and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

lonization Mode: Electron lonization (EI).

lonization Energy: 70 eV.

Mass Range: m/z 40-200.

Scan Speed: ~2 scans/second.

Source Temperature: 230 °C.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of
chloroacetaldehyde dimethyl acetal and its key spectroscopic signals.
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NMR Spectroscopy

~3.5 ppm (d, 2H)
1H NMR | ~4.5 ppm (t, 1H)
~3.4 ppm (s, 6H)

Proton Signals

~45 ppm
3C NMR | ~102 ppm

Chloroacetaldehyde Dimethyl Acétal | Carbon Signals md
/ ~54 ppm

CI-CH2(a)-CH(b)(OCH3)2(c)

IR Spectroscopy

Functional Groups

~700-600 (C-Cl)
~1190-1050 (C-O)

\Mass Spectrometry

49/51 [CHzCI]*
75 [CH(OCHs)2]*

Fragmentation IR (cm™1)

MS (m/z)

Click to download full resolution via product page

Spectroscopic correlations for chloroacetaldehyde dimethyl acetal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Chloroacetaldehyde
Dimethyl Acetal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146280#spectroscopic-data-nmr-ir-ms-of-
chloroacetaldehyde-dimethyl-acetal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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